7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-8-10-15(11-9-14)22-19-20(17-6-2-3-7-18(17)30-22)25-23-26-27-28-29(23)21(19)16-5-4-12-24-13-16/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKDMVWSQTVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements from various heterocycles. The presence of a pyridine ring and a chromene moiety contributes to its diverse biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Against HEPG2 Cells
A study evaluated the cytotoxicity of several derivatives against human liver carcinoma cells (HEPG2). The results indicated that certain derivatives had IC50 values as low as , suggesting potent antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
The mechanisms underlying the anticancer effects of these compounds often involve inhibition of critical cellular pathways:
- Tubulin Polymerization Inhibition : Some studies suggest that these compounds may inhibit tubulin polymerization, which is essential for cancer cell division .
- Enzymatic Inhibition : The compounds have also shown activity against various enzymes involved in cancer progression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simple precursors. The choice of substituents on the pyridine and chromene rings significantly influences biological activity.
Example Synthetic Pathway
- Starting Materials : Use pyridine derivatives and chromene precursors.
- Reactions : Employ cyclization reactions to form the tetrazole and pyrimidine rings.
- Purification : Isolate and purify the final compound using chromatography techniques.
相似化合物的比较
Key Observations :
Comparison :
- The vanadium-catalyzed method () offers regioselectivity but requires metal catalysts.
- Solvent-free methods () are eco-friendly but may produce side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine.
Physicochemical Properties
- Solubility : The para-tolyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs ().
- Stability : Chloro-substituted derivatives () may exhibit greater stability under acidic conditions due to the electron-withdrawing Cl group.
- Crystallinity : Derivatives with planar substituents (e.g., pyridin-3-yl) may form more ordered crystal structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
